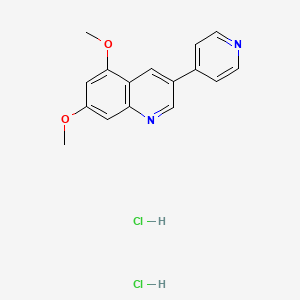

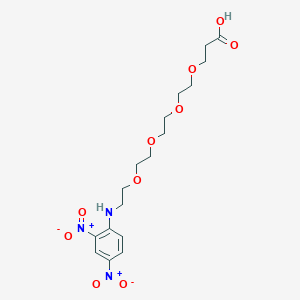

3-(4-(4-Aminobutyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(4-(4-Aminobutyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of numerous scientific studies . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “3-(4-(4-Aminobutyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione” would be based on this basic piperidine structure, with additional functional groups attached.

Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and complex . The use of esters of 3-oxocarboxylic acid instead of aldehyde in the synthesis process leads to a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .

Aplicaciones Científicas De Investigación

Aromatase Inhibition in Breast Cancer Treatment :

- Compounds similar to "3-(4-(4-Aminobutyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione" have been synthesized and evaluated as inhibitors of estrogen biosynthesis, particularly in the context of hormone-dependent breast cancer treatment (Hartmann & Batzl, 1986).

- Certain derivatives demonstrated stronger inhibition of human placental aromatase compared to aminoglutethimide, a drug used for breast cancer treatment. Some of these compounds also inhibited testosterone-stimulated tumor growth in animal models more effectively than aminoglutethimide (Hartmann et al., 1992).

Antineoplastic Drug Analysis :

- The crystal structures of lenalidomide, which has the systematic name "(RS)-3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione," and its hemihydrate form have been determined. This research is significant for understanding the interactions and hydrogen bonding in the hydrated and dehydrated crystalline forms of this antineoplastic drug (Ravikumar & Sridhar, 2009).

Drug Metabolism Studies :

- Investigations into the metabolism of aminoglutethimide, a compound structurally related to "3-(4-(4-Aminobutyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione," revealed various metabolites in human urine. These findings are important for understanding the drug's metabolic pathways and potential side effects (Foster et al., 1984).

Chromatographic Techniques in Drug Analysis :

- Research has been conducted on the chromatographic resolution of drugs with a piperidine-2,6-dione structure, contributing to advancements in pharmaceutical analysis (Aboul‐Enein & Bakr, 1997).

Synthesis and Biological Evaluation of Derivatives :

- There have been studies on the synthesis and evaluation of derivatives of piperidine-2,6-dione for potential biological activities, such as anticonvulsant properties (Kamiński et al., 2011).

Direcciones Futuras

Piperidine derivatives continue to be an active area of research due to their importance in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering new synthesis methods and exploring the pharmacological applications of piperidine derivatives .

Propiedades

IUPAC Name |

3-[7-(4-aminobutyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c18-9-2-1-4-11-5-3-6-12-13(11)10-20(17(12)23)14-7-8-15(21)19-16(14)22/h3,5-6,14H,1-2,4,7-10,18H2,(H,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVGRECNQKDDQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(4-Aminobutyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.